1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene

Process Chemistry Posaconazole Synthesis Intermediate Optimization

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene (CAS 156570-10-4) is a halogenated styrene derivative recognized as a critical intermediate in the synthesis of the second-generation triazole antifungal drug, Posaconazole (Noxafil). Its structure features a 2,4-difluorophenyl moiety linked to a chloromethyl-substituted vinyl group.

Molecular Formula C9H7ClF2
Molecular Weight 188.6
CAS No. 156570-10-4
Cat. No. B2871724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene
CAS156570-10-4
Molecular FormulaC9H7ClF2
Molecular Weight188.6
Structural Identifiers
SMILESC=C(CCl)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H7ClF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2
InChIKeyGCMCDEDXHXWYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene (CAS 156570-10-4): A Strategic Posaconazole Intermediate for Targeted Procurement


1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene (CAS 156570-10-4) is a halogenated styrene derivative recognized as a critical intermediate in the synthesis of the second-generation triazole antifungal drug, Posaconazole (Noxafil). Its structure features a 2,4-difluorophenyl moiety linked to a chloromethyl-substituted vinyl group [1]. The compound is classified within the Posaconazole impurity network (e.g., Impurity 247/130), underscoring its relevance in quality control and originator pathway emulation . Its utility is defined by its dual functional handle—the allylic chloride—which enables it to serve as a selective electrophile in C–C and C–N bond formations pivotal to constructing the drug's complex scaffold [1].

Why Substituting 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene with Generic Analogs Compromises Posaconazole Synthesis


While structurally related analogs exist, generic substitution fails due to quantifiable differences in synthetic route viability. Traditional methods for constructing the key 2,4-difluorophenyl-allyl architecture rely on expensive trimethylsilyl-based reagents and air-sensitive Grignard reactions, which elevate production costs and preclude straightforward scale-up [1]. In contrast, the optimized route specifically designed for 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene leverages lower-cost starting materials and non-anhydrous conditions, directly translating to higher isolated yields (up to 85%) and minimized purification burden [1]. This makes the compound a pathway-optimized intermediate rather than a simple commodity aromatic halide.

1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene: A Quantitative Evidence Guide for Scientific Selection


Improved Process Yield vs. Prior Art Posaconazole Intermediate Synthesis

The synthetic route for 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene achieves a significantly higher yield compared to earlier methods using trimethylsilyl reagents. Patented prior art methods for synthesizing analogous Posaconazole intermediates are reported to have lower yields and require column chromatography for purification [1]. In the optimized process, the target compound is obtained in 85% yield without the need for chromatographic separation [1].

Process Chemistry Posaconazole Synthesis Intermediate Optimization

Elimination of Hazardous and Costly Reagents Relative to Traditional Protocols

Unlike prior syntheses of related Posaconazole intermediates that employ expensive trimethyl chloromethyl silane and necessitate strictly anhydrous, oxygen-free Grignard reactions, the optimal route for this compound utilizes 2-chloromethyl propylene oxide and potassium acid sulfate under standard reflux [1]. This represents a clear divergence from methods using chloracetyl chloride, a strong irritant [1].

Green Chemistry Process Safety Cost Analysis

High Commercial Purity Benchmarking for Impurity-Controlled Synthesis

Vendor specifications indicate an available purity of ≥98% (HPLC) for research-grade procurement, which aligns with its designation as a identified Posaconazole impurity (Impurity 247) requiring tight analytical control . This level of purity is appropriate for method validation and reference standard qualification, differentiating it from less-defined, lower-purity intermediates.

Analytical Chemistry Pharmaceutical Impurities Quality Control

Optimized Application Scenarios for 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene (CAS 156570-10-4)


Cost-Efficient Posaconazole API Pilot Production

When scaling the Posaconazole synthesis from bench to pilot plant, the choice of this intermediate directly impacts the cost-efficiency. The 85% synthetic yield and non-chromatographic purification allow for a higher throughput and lower solvent consumption compared to traditional routes [1]. Procuring this intermediate supports the production of the downstream chiral intermediate (3S,5R)-5-[(1H-1,2,4-triazol-1-yl)methyl]-5-(2,4-difluorophenyl)tetrahydrofuran-3-carboxylic acid with a reduced overall process mass intensity (PMI). This scenario is particularly relevant given the growing demand for generic Posaconazole.

Posaconazole Impurity Reference Standard Qualification

As a confirmed Posaconazole process impurity (Impurity 247), this compound is essential for developing and validating HPLC methods for identity, purity, and stability testing of Posaconazole drug substance. Its availability at ≥98% purity supports its direct use as a system suitability standard, ensuring the accurate quantification of this specific impurity in the final API. This replaces the need for costly isolation from the drug matrix and meets ICH Q3A guidelines for impurity characterization .

Electrophilic Allylic Building Block for 2,4-Difluorophenyl SAR Libraries

Beyond Posaconazole, the bifunctional nature of the compound—a reactive allylic chloride adjacent to a 2,4-difluorophenyl ring—makes it a versatile scaffold for medicinal chemistry. It can be employed in fragment-based screening or in generating focused compound libraries to explore SAR around antifungal or other biological targets requiring the difluorophenyl pharmacophore. Its reliable synthesis and high purity ensure reproducible library synthesis outcomes .

Quote Request

Request a Quote for 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.